N~1~-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide

Description

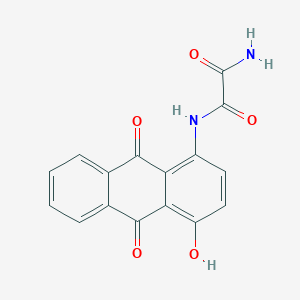

N~1~-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is an anthraquinone derivative characterized by a hydroxyl group at the 4-position and an ethanediamide moiety (-NH-C(O)-C(O)-NH-) at the 1-position of the anthraquinone core. The anthraquinone scaffold is known for its planar structure, which facilitates π-π interactions and redox activity, making it relevant in medicinal chemistry (e.g., enzyme inhibition) and material science (e.g., dye synthesis) .

Properties

CAS No. |

92573-31-4 |

|---|---|

Molecular Formula |

C16H10N2O5 |

Molecular Weight |

310.26 g/mol |

IUPAC Name |

N'-(4-hydroxy-9,10-dioxoanthracen-1-yl)oxamide |

InChI |

InChI=1S/C16H10N2O5/c17-15(22)16(23)18-9-5-6-10(19)12-11(9)13(20)7-3-1-2-4-8(7)14(12)21/h1-6,19H,(H2,17,22)(H,18,23) |

InChI Key |

PUZJCVINZSRUQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide typically involves the reaction of 1-aminoanthraquinone with ethanediamide under controlled conditions. The reaction is carried out in an organic solvent such as acetone, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred and heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substituent Effects

Key Observations:

- Substituent Position: The 1-position is a common site for functionalization (e.g., amides, amines), influencing electronic properties and steric effects. The 4-hydroxy group in the target compound enhances hydrophilicity compared to acetylated (Compound 6) or alkylated derivatives .

- Ethanediamide vs.

Table 3: Pharmacokinetic and Toxicity Profiles

Key Findings:

- Lipophilicity: The target compound’s ethanediamide group reduces LogP compared to cinnamamide derivatives, suggesting better aqueous solubility .

- Enzyme Inhibition: Anthraquinone amides (e.g., cinnamamide) show glyoxalase-I (Glo-I) inhibition, a target in cancer therapy. The target compound’s dual amide groups may enhance binding but require experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.